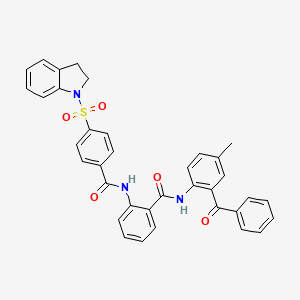
N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide is a useful research compound. Its molecular formula is C36H29N3O5S and its molecular weight is 615.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features include a benzamide core with multiple aromatic rings and a sulfonamide group, which suggest diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O3S. The presence of an indole moiety, benzoyl group, and sulfonamide enhances its interactions within biological systems, making it a candidate for various pharmacological studies.
Biological Activity
Research indicates that N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide) exhibits significant biological activity, particularly in cancer research and anti-inflammatory studies. The compound's unique structure allows it to interact with specific molecular targets, potentially modulating their activity.
The mechanism of action involves binding to various enzymes and receptors, which can lead to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key pathways involved in tumor growth and inflammation.
Comparative Analysis of Similar Compounds
To better understand the biological activity of N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide), a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N'-(indolin-1-yl)sulfonamide | Similar sulfonamide structure | Anti-inflammatory |
| 5-Methylindole derivatives | Indole core with varied substitutions | Anticancer, antimicrobial |
| Benzamides with indole substitutions | Benzamide core | Anticancer, analgesic |
This table illustrates how the unique combination of an indole moiety and a sulfonamide group in N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide) may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
- Anticancer Activity : In preclinical studies, derivatives similar to this compound have demonstrated potent anticancer effects against various cell lines. For example, compounds with indole structures have shown IC50 values in the low micromolar range against cancer cells such as HCC827 and NCI-H358 .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory properties. Studies have indicated that compounds sharing this feature can inhibit inflammatory pathways effectively, suggesting potential therapeutic applications for inflammatory diseases.
- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been employed to determine the binding affinity of this compound with target proteins. These studies provide insights into its pharmacodynamics and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O5S/c1-24-15-20-32(30(23-24)34(40)26-10-3-2-4-11-26)38-36(42)29-12-6-7-13-31(29)37-35(41)27-16-18-28(19-17-27)45(43,44)39-22-21-25-9-5-8-14-33(25)39/h2-20,23H,21-22H2,1H3,(H,37,41)(H,38,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJVJQUALTIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














